molecular formula C14H11Cl2N3 B11833188 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11833188
M. Wt: 292.2 g/mol
InChI Key: VVFHRCVJCUDXNI-UHFFFAOYSA-N
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Description

4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with chlorine atoms at the 4-position of the pyrimidine ring and the 3-position of the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods focus on optimizing yield, reducing by-products, and minimizing waste. For example, a method involving the condensation of a compound shown in formula II with a methylene reagent under the action of a catalyst, followed by addition condensation cyclization and elimination reactions, has been developed. This method is noted for its high yield, selectivity, and minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and copper for mediation. Conditions often involve organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) due to the compound’s solubility in these solvents .

Major Products Formed

The major products formed from these reactions are often derivatives of the original compound, tailored for specific applications such as kinase inhibitors in medicinal chemistry .

Scientific Research Applications

Overview

4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a significant compound in the field of medicinal chemistry and organic synthesis. Its unique structure allows it to serve as a versatile pharmaceutical intermediate, particularly in the development of kinase inhibitors and other therapeutic agents. This article explores its applications, focusing on scientific research, synthesis processes, and case studies highlighting its therapeutic potential.

Pharmaceutical Intermediate

This compound is primarily utilized as a pharmaceutical intermediate in synthesizing various bioactive compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways.

Kinase Inhibitors Development

The compound plays a crucial role in developing kinase inhibitors, which are vital in treating cancer and other diseases. Kinases are enzymes that facilitate various cellular processes, and their dysregulation is often linked to cancer progression. By modifying the core structure of this compound, researchers can create selective inhibitors that target specific kinases involved in tumor growth .

Anticancer and Antiviral Agents

Derivatives of this compound have shown promising results in preclinical studies as potential anticancer and antiviral agents. For instance, certain modifications have led to compounds that effectively inhibit the proliferation of cancer cells and demonstrate antiviral activity against various pathogens .

Anti-inflammatory Applications

Research has also indicated that some derivatives possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases. This aspect is particularly relevant given the increasing incidence of chronic inflammatory conditions .

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. Common methods include:

  • Electrophilic Substitution Reactions : These reactions enable the introduction of various substituents onto the aromatic rings.
  • Cross-Coupling Reactions : Catalyzed by palladium or copper, these reactions facilitate the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Case Study 1: Development of Kinase Inhibitors

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific kinases involved in cancer pathways. The modifications made to the compound's structure resulted in enhanced selectivity and potency compared to existing inhibitors .

Case Study 2: Antiviral Activity

Another research effort explored the antiviral potential of modified derivatives against influenza viruses. The study found that certain compounds derived from this compound effectively inhibited viral replication in vitro, paving the way for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it acts as a kinase inhibitor, interfering with the JAK-STAT signaling pathway, which is crucial for cell division and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine apart is its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of selective kinase inhibitors with enhanced efficacy and reduced off-target effects .

Biological Activity

4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its molecular formula is C14H12Cl2N4, and it features a complex structure with two chlorine atoms and two methyl groups, contributing to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups enhances its reactivity. The compound's unique structure allows it to interact with various biological targets, making it a valuable subject for medicinal chemistry research.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC14H12Cl2N4
Molecular Weight292.16 g/mol
Key Functional GroupsChlorine (Cl), Methyl (CH₃)
Core StructurePyrrolopyrimidine

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. Molecular docking studies reveal that the compound effectively binds to cyclooxygenase enzymes (COX), which play a pivotal role in mediating inflammatory responses .

Anticancer Activity

The compound also demonstrates promising cytotoxic effects against various cancer cell lines. Studies have highlighted its ability to inhibit protein kinases associated with cancer progression. For instance, derivatives of pyrrolopyrimidines have shown substantial activity against leukemia and solid tumors .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound exhibited IC50 values in the low micromolar range across different cell types, suggesting potent anticancer properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound inhibits COX enzymes, reducing the synthesis of inflammatory mediators.
  • Protein Kinase Inhibition : It interferes with kinase signaling pathways critical for tumor growth and survival.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidineLacks chlorophenyl groupPotentially less potent against inflammation
5-Fluoro-7-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidineFluorinated phenyl groupMay exhibit different pharmacokinetic properties
4-Methoxy-7-(2-thienyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidineContains a thiophene ringDifferent electronic properties may affect reactivity

Properties

Molecular Formula

C14H11Cl2N3

Molecular Weight

292.2 g/mol

IUPAC Name

4-chloro-7-(3-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H11Cl2N3/c1-8-9(2)19(11-5-3-4-10(15)6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3

InChI Key

VVFHRCVJCUDXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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